Aluminum arsenide

Catalog No.
S1895301
CAS No.
22831-42-1
M.F
AlAs
M. Wt
101.90313 g/mol
Availability
In Stock
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Aluminum arsenide

CAS Number

22831-42-1

Product Name

Aluminum arsenide

IUPAC Name

alumanylidynearsane

Molecular Formula

AlAs

Molecular Weight

101.90313 g/mol

InChI

InChI=1S/Al.As

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N

SMILES

[Al]#[As]

Canonical SMILES

[Al]#[As]

Optoelectronic Devices

One of the major areas of research for AlAs is in optoelectronic devices. Due to its wide band gap (2.16 eV) [1], AlAs plays a crucial role in the development of:

  • Tunnel junctions: AlAs is used as a barrier material in tunnel junctions due to its high bandgap and ability to create well-defined potential barriers for electrons [2].
  • Laser diodes: AlAs is a key component in the development of high-efficiency laser diodes, particularly in the red and infrared regions of the spectrum [3].

[1] Cabrera Arista, C., Trujillo, S. A., & Pomachagua, G. E. (2023). Electronic Structure and Forbidden Energy in AlAs Crystalline Alloy. Modern Sciences Journal, 12(2). [2] L. Esaki, "New Phenomena in Esaki Diodes," Reviews of Modern Physics, vol. 46, no. 3, pp. 499-540, 1974. [3] Kurt J. Ebel (2013). "Semiconductor Devices: Physics and Technology". Wiley. p. 282. ISBN 978-3-527-40832-2.

Material Science Research

The unique physical properties of AlAs, such as its high thermal conductivity and excellent mechanical strength, make it a subject of research in material science. Here are some specific areas of exploration:

  • Substrates: AlAs is being investigated as a potential substrate for the growth of other III-V semiconductors like gallium nitride (GaN) due to its good lattice matching and thermal properties [4].
  • Nanostructures: Research is ongoing to explore the potential of AlAs nanostructures for applications in photovoltaics and other optoelectronic devices due to their unique optical and electrical properties [5].

[4] H. M. Benlazlègue, M. Nemşah, S. Boultadjine, and B. Benyoucef, "Structural and electrical properties of GaN epilayers grown on Si (111) and AlAs (111) substrates by molecular beam epitaxy", Journal of Crystal Growth, vol. 401, no. 1, pp. 532–537, 2014. [5] Investigation of Aluminum Arsenide Honeycomb Monolayer via Density Functional Theory [PDF], ResearchGate,

Fundamental Physics Research

The fundamental properties of AlAs are also being studied to gain a deeper understanding of semiconductor physics. Some areas of research include:

  • Defect physics: Studying the nature and behavior of defects in AlAs can help improve the performance and reliability of devices made from this material [6].
  • Electronic band structure: Understanding the electronic band structure of AlAs provides valuable insights into its electrical and optical properties, allowing for the development of more advanced devices [1].

Aluminum arsenide is a binary compound with the chemical formula AlAs. It is classified as a III-V semiconductor material, characterized by its orange crystalline appearance and significant electronic properties. The compound has a zinc blende crystal structure and a band gap of approximately 2.12 electron volts, which makes it suitable for various optoelectronic applications, including light-emitting diodes and laser diodes .

Aluminum arsenide exhibits a thermal expansion coefficient of 5 μm/(°C*m) and a melting point of around 1740 °C. Its density is approximately 3.72 g/cm³, and it is insoluble in water but reacts with acids to produce arsine gas, a highly toxic compound . The stability of aluminum arsenide is contingent upon avoiding moisture and acidic environments, as these conditions can lead to hazardous decomposition .

AlAs poses several safety hazards:

  • Toxicity: Arsenic, a component of AlAs, is highly toxic. Inhalation or ingestion of AlAs dust can cause serious health problems [].
  • Carcinogenicity: Arsenic is a known carcinogen [].
  • Flammability: AlAs is not flammable itself, but decomposition products like arsine gas can be flammable.

Aluminum arsenide primarily undergoes reactions with acids, leading to the formation of arsine gas:

AlAs+HClAlCl3+AsH3\text{AlAs}+\text{HCl}\rightarrow \text{AlCl}_3+\text{AsH}_3

In this reaction, aluminum chloride and arsine are produced, highlighting the compound's reactivity under acidic conditions. Additionally, aluminum arsenide can decompose when exposed to moisture, releasing toxic arsenic fumes .

Aluminum arsenide can be synthesized through several methods:

  • Melt Growth Technique: This involves heating aluminum and arsenic together at high temperatures (around 1700 °C) to form the compound. This method faces challenges due to the high melting point and reactivity of aluminum.
  • Vapor Phase Epitaxy: In this process, gaseous precursors are used to deposit aluminum arsenide layers on substrates, allowing for precise control over thickness and composition.
  • Liquid Phase Epitaxy: Similar to vapor phase epitaxy but conducted in a liquid medium, this method allows for large-area growth but may produce less stable crystals .

Aluminum arsenide is utilized in various applications due to its semiconductor properties:

  • Optoelectronics: It is commonly used in the fabrication of light-emitting diodes and laser diodes.
  • High Electron Mobility Transistors: The compound's properties make it suitable for high-performance electronic devices.
  • Quantum Well Devices: Its ability to form superlattices with gallium arsenide enables advanced quantum well structures for improved device performance .

Aluminum arsenide shares similarities with other III-V semiconductors. Here are some comparable compounds:

CompoundBand Gap (eV)Crystal StructureUnique Features
Gallium Arsenide1.42Zinc BlendeWidely used in optoelectronics; lower toxicity
Aluminum Gallium Arsenide1.43 - 2.26Zinc BlendeTunable band gap; used in lasers
Aluminum Indium Arsenide1.42 - 2.0Zinc BlendeHigh electron mobility; used in high-frequency applications
Aluminum Antimonide1.56Zinc BlendePotential for infrared applications
Boron Arsenide~2.0Zinc BlendeUnique electronic properties

Aluminum arsenide stands out due to its specific band gap and compatibility with gallium arsenide for creating superlattices, which enhances its performance in high-speed electronic devices .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

22831-42-1

Wikipedia

Aluminium arsenide

General Manufacturing Information

Aluminum arsenide (AlAs): ACTIVE

Dates

Modify: 2023-08-16

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